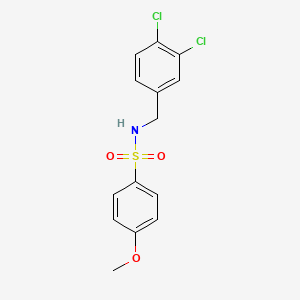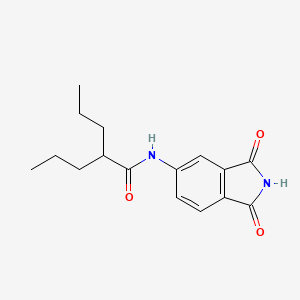
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as PEP, is a chemical compound with potential therapeutic applications. PEP is a piperazine derivative that has been studied for its potential use in treating various diseases and conditions.
作用機序
The exact mechanism of action of N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is also stable and can be stored for long periods of time. However, there are also some limitations to using N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
将来の方向性
There are several future directions for research on N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is its potential use in treating psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in treating cancer. Further studies are needed to determine the safety and efficacy of N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in humans. In addition, new synthetic methods for N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide may be developed to improve its solubility and other properties.
合成法
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with 2-bromoethylbenzene to form 2-(2-bromoethyl)pyrimidine. This intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to form the final product, N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. The synthesis of N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been optimized for high yield and purity.
科学的研究の応用
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been studied for its potential use in treating anxiety, depression, and other psychiatric disorders.
特性
IUPAC Name |
N-(2-phenylethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c23-17(20-10-7-15-5-2-1-3-6-15)22-13-11-21(12-14-22)16-18-8-4-9-19-16/h1-6,8-9H,7,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMQOGZNUFQABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)amino](4-pyrimidin-2-ylpiperazinyl)methane-1-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
